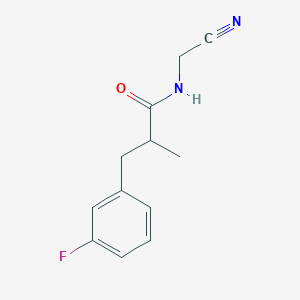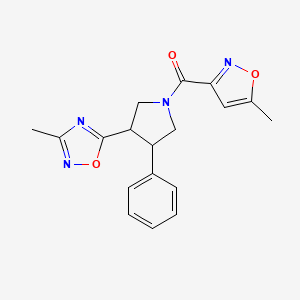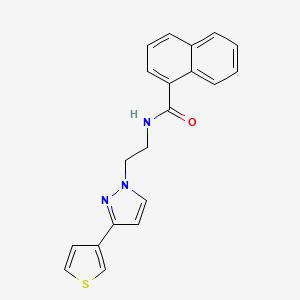
N-(1-hydroxy-2-methylpropan-2-yl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-hydroxy-2-methylpropan-2-yl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a useful research compound. Its molecular formula is C18H17NO5S and its molecular weight is 359.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Detection in Biological Systems
The compound N-(1-hydroxy-2-methylpropan-2-yl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has been utilized in biological research. For instance, a hydrophilic and non-ionic anthracene derivative, similar in structure, was synthesized and used as a chemical trap for singlet molecular oxygen in biological systems. This application is crucial for understanding oxidative stress and related pathologies in biological investigations (Martinez et al., 2006).
Role in Mutagenesis and Carcinogenesis
Research on similar compounds, particularly those with polynuclear aromatic hydrocarbons (PAHs), has shown that they can be involved in biochemical mechanisms related to activation and tumorigenicity. These compounds undergo transformations leading to the formation of reactive esters, which have implications in mutagenesis and carcinogenesis (Surh & Miller, 1994).
Enzymatic Studies and Excited State Molecule Generation
Anthracene derivatives, similar to this compound, have been used to study enzymatic activities that generate excited state molecules. These studies provide insights into biological systems that can produce photohemolysis effects in the absence of light, which is significant in understanding certain types of cellular damage (Durán et al., 1979).
Electrochemical and Charge Transfer Properties
The compound's structural relatives have been studied for their unusual electrochemistry and charge transfer properties. These studies are crucial for developing materials with specific electronic properties, such as in the field of organic electronics (Perepichka et al., 2002).
Metabolic Activation and Mutagenicity Studies
Metabolic activation of similar anthracene derivatives has been a subject of study, especially in the context of forming electrophilic, mutagenic, and tumorigenic sulfuric acid esters. This research is relevant to understanding how certain chemical compounds can become more reactive and potentially harmful in biological systems (Surh et al., 1990).
properties
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-9,10-dioxoanthracene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S/c1-18(2,10-20)19-25(23,24)11-7-8-14-15(9-11)17(22)13-6-4-3-5-12(13)16(14)21/h3-9,19-20H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTQXZCSORMWIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylpiperidin-4-yl}acetic acid](/img/structure/B2697296.png)
![exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride](/img/no-structure.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2697301.png)




![2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide](/img/structure/B2697311.png)

![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(2-furylmethyl)acetamide](/img/structure/B2697313.png)
![N-(3-cyanothiolan-3-yl)-4-fluoro-3-[(methylsulfanyl)methyl]benzamide](/img/structure/B2697315.png)

![Benzo[b]thiophen-2-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2697318.png)